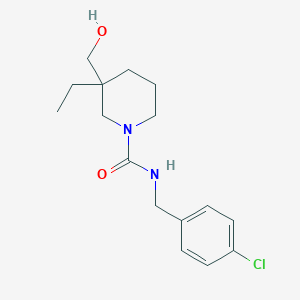
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Introduction N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide is a compound that can be categorized under piperidine derivatives. Research has been conducted on similar structures to assess their chemical and pharmacological properties. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives to evaluate their anti-acetylcholinesterase activity, indicating the relevance of piperidine derivatives in medical chemistry (Sugimoto et al., 1990).
Synthesis Analysis The synthesis of related compounds typically involves several reaction steps, including elimination, reduction, and bromination reactions. For example, Bi (2014) describes the synthesis of N-allyl-4-chloro-N-(piperidin-4-yl)benzamide from piperidin-4-one, indicating the types of chemical reactions that might be involved in synthesizing compounds like N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Bi, 2014).
Molecular Structure Analysis The molecular structure of piperidine derivatives is crucial for their chemical and biological properties. Detailed analysis often involves spectroscopic methods like NMR and MS to characterize the structure. For example, the study by Bi (2015) provides insights into the molecular structure characterization of similar compounds, which is essential for understanding their behavior and activity (Bi, 2015).
Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, significantly impacting their chemical properties and potential applications. For instance, the work of Cheng De-ju (2014) on N-allyl-4-piperidyl benzamide derivatives highlights the types of chemical reactions these compounds can participate in and their resultant properties (Cheng De-ju, 2014).
Physical Properties Analysis The physical properties such as solubility, melting point, and crystalline form are determined by the molecular structure of the compound. Studies like those conducted by Kumar et al. (2016) provide insights into how structural differences influence the physical properties of chemical compounds (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties of piperidine derivatives, such as reactivity, stability, and interaction with biological molecules, are crucial for their application in various fields. The study by Kuleshova and Khrustalev (2000) on the role of hydrogen bonds in molecular packing in crystals of similar compounds can provide insights into the chemical behavior of N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-16(12-20)8-3-9-19(11-16)15(21)18-10-13-4-6-14(17)7-5-13/h4-7,20H,2-3,8-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJCIZCRZRDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)NCC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-ethyl-3-(hydroxymethyl)-1-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}-2-ethoxyacetamide hydrochloride](/img/structure/B5645465.png)
![6-(methoxymethyl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5645470.png)
![3-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5645479.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[3-(2-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5645493.png)
![2-({4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzyl}thio)pyridine](/img/structure/B5645504.png)
![(3R*,4S*)-4-cyclopropyl-1-[(1-isonicotinoylpiperidin-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5645509.png)
![3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5645514.png)
![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)
![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5645528.png)
